![molecular formula C60H105N17O12 B584198 Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH CAS No. 147217-25-2](/img/structure/B584198.png)
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH, also known as myr-PKC[19-27], is a myristoylated nonapeptide . It corresponds to the pseudosubstrate domain of PKC-α and -β subtypes . This compound is a selective and cell-permeable inhibitor of PKC in intact cells .
Molecular Structure Analysis
The empirical formula of this compound is C60H105N17O12 . Its molecular weight is 1256.58 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is recommended to be stored at -20°C .Scientific Research Applications
Inhibitor of Protein Kinase C (PKC) : Myristoylated pseudosubstrate peptides, like Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH, have been identified as specific inhibitors of PKC in both in vitro assays and intact cells. These peptides can inhibit phosphorylation of proteins induced by activators of PKC, showcasing their potential as selective PKC inhibitors (Eichholtz et al., 1993).
Inhibition of Neutrophil NADPH Oxidase Assembly : The same peptide, when myristoylated, has been shown to inhibit the assembly of the neutrophil NADPH oxidase, a critical component of the immune response. This inhibition occurs in cell-free systems and suggests a role beyond PKC inhibition, indicating its utility in studying immune cell functions (Verhoeven et al., 1993).
Study of Protein Fatty Acid Acylation : Research has also focused on understanding the enzymatic synthesis of N-myristoylglycyl peptides, with studies in yeast demonstrating the specific linkage of myristic acid to amino-terminal glycine residues of certain proteins. This has implications for understanding protein modification processes in cells (Towler & Glaser, 1986).
Enhancement of Enzymatic Activity by Solvents : Research indicates that solvents like DMSO can stimulate human N-myristoyltransferase activity, especially in the presence of serine-containing peptide substrates. This finding is crucial for understanding how the environment and external factors can modulate enzymatic activities in biochemical pathways (Pasha et al., 2002).
Purification and Characterization of Enzymes : Studies have focused on purifying enzymes like N-myristoyltransferase from various sources, such as yeast, to understand their role in protein modification. This research is fundamental to understanding post-translational modifications in proteins (Towler et al., 1987).
Synthesis of Myristoyl Peptides as Enzyme Inhibitors : There's also significant work in synthesizing myristoyl CoA analogues and myristoyl peptides to develop inhibitors of N-myristoyltransferase, highlighting the therapeutic potential of these compounds (Zheng et al., 1994).
Substrate Specificity in Protein Modification : Research has examined the amino-terminal sequence requirements for protein N-myristoylation, which is crucial for understanding how proteins are selectively modified in cells (Towler et al., 1987).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPBUIGQYZNWCV-YWLUFSBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N17O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1256.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.